molecular formula C10H10BrFO2 B588639 (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol CAS No. 524714-06-5

(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol

Cat. No. B588639
M. Wt: 261.09
InChI Key: BCBQENYDWQAHMZ-CYNONHLPSA-N
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Description

The compound “(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol” is a complex organic molecule. It contains a bromine atom, a fluorine atom, and a phenoxy group, which suggests that it might have interesting chemical properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as nucleophilic substitution or coupling reactions .


Molecular Structure Analysis

The molecule likely contains multiple bonds, aromatic rings, and possibly chiral centers due to the presence of the “(2S,3E)” notation in its name, which refers to the stereochemistry of the molecule .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the phenoxy group, which can participate in various organic reactions .

Scientific Research Applications

Synthesis of Intermediate Compounds

The compound , while not directly mentioned, is related to the broader field of organic synthesis, particularly in the context of creating intermediate compounds for pharmaceuticals and other chemicals. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl is a key step in manufacturing non-steroidal anti-inflammatory materials like flurbiprofen. This process involves cross-coupling reactions and diazotization, highlighting the importance of bromine and fluorine substituents in creating biologically active compounds (Qiu et al., 2009).

Organic Synthesis Catalysis

The use of metal cation-exchanged clays as catalysts in organic synthesis is another area where compounds similar to (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol could find application. These catalysts are used in a variety of reactions, such as Friedel-Crafts alkylation and aromatic alkylation, to produce chemicals with potential pharmaceutical applications (Tateiwa & Uemura, 1997).

Chemosensors Development

Compounds based on 4-Methyl-2,6-diformylphenol, for instance, have been used to develop chemosensors for detecting various analytes, including metal ions and neutral molecules. The selective and sensitive detection capabilities of these chemosensors are critical in environmental monitoring, medical diagnostics, and biochemical research (Roy, 2021).

Flame Retardants

The study of novel brominated flame retardants, including their occurrence in indoor air and consumer goods, is crucial for understanding their environmental and health impacts. These compounds, often used for their fire-retardant properties, can pose significant health risks, underscoring the importance of researching safer alternatives and understanding their behavior in various environments (Zuiderveen et al., 2020).

Toxicology and Environmental Impact

The environmental concentrations and toxicology of bromophenols, including tribromophenol, are critical areas of study. These compounds, which can be intermediates in the synthesis of flame retardants and other chemicals, have significant environmental and health implications, particularly concerning their ubiquity and potential toxicity (Koch & Sures, 2018).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, reactivity, and potential applications. Given the interest in fluorinated compounds in medicinal chemistry, this compound could be of interest in drug discovery .

properties

IUPAC Name

(E,2S)-4-bromo-1-(4-fluorophenoxy)but-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c11-6-5-9(13)7-14-10-3-1-8(12)2-4-10/h1-6,9,13H,7H2/b6-5+/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBQENYDWQAHMZ-CYNONHLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(C=CBr)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OC[C@H](/C=C/Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747224
Record name (2S,3E)-4-Bromo-1-(4-fluorophenoxy)but-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol

CAS RN

524714-06-5
Record name (2S,3E)-4-Bromo-1-(4-fluorophenoxy)but-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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